Bis(dimethylaminomethyl) ether Bis(dimethylaminomethyl) ether
Brand Name: Vulcanchem
CAS No.: 681465-37-2
VCID: VC16822868
InChI: InChI=1S/C6H16N2O/c1-7(2)5-9-6-8(3)4/h5-6H2,1-4H3
SMILES:
Molecular Formula: C6H16N2O
Molecular Weight: 132.20 g/mol

Bis(dimethylaminomethyl) ether

CAS No.: 681465-37-2

Cat. No.: VC16822868

Molecular Formula: C6H16N2O

Molecular Weight: 132.20 g/mol

* For research use only. Not for human or veterinary use.

Bis(dimethylaminomethyl) ether - 681465-37-2

Specification

CAS No. 681465-37-2
Molecular Formula C6H16N2O
Molecular Weight 132.20 g/mol
IUPAC Name 1-[(dimethylamino)methoxy]-N,N-dimethylmethanamine
Standard InChI InChI=1S/C6H16N2O/c1-7(2)5-9-6-8(3)4/h5-6H2,1-4H3
Standard InChI Key LJPKAIWJNFNGSW-UHFFFAOYSA-N
Canonical SMILES CN(C)COCN(C)C

Introduction

Chemical Identity and Structural Characteristics

Bis(2-dimethylaminoethyl) ether, systematically named oxybis(ethane-2,1-diyl)bis(N,N-dimethylamine), features a symmetrical ether backbone flanked by two dimethylaminoethyl groups. Its structure, (CH3)2NCH2CH2OCH2CH2N(CH3)2(CH_3)_2N-CH_2CH_2-O-CH_2CH_2-N(CH_3)_2, confers both hydrophilic and organophilic properties, enabling miscibility with polar solvents like water and non-polar matrices .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight160.26 g/mol
Boiling Point210–215°C (at 760 mmHg)
Density0.89 g/cm³
SolubilityMiscible in water, ethanol
pKa (aqueous solution)~8.5

The ether linkage enhances thermal stability, while tertiary amine groups facilitate catalytic activity in polymerization reactions . X-ray crystallography of analogous compounds reveals staggered conformations that minimize steric hindrance, a feature critical for its role in interfacial reactions .

Synthetic Methodologies and Optimization

Modern industrial synthesis of BDMAEE employs a two-stage catalytic process, as detailed in patent CN106316868A :

Stage 1: Epoxide Amination

Dimethylamine ((CH3)2NH(CH_3)_2NH) reacts with ethylene oxide under controlled conditions:

2(CH3)2NH+C2H4O(CH3)2NCH2CH2OH+byproducts2 (CH_3)_2NH + C_2H_4O \rightarrow (CH_3)_2N-CH_2CH_2-OH + \text{byproducts}

Conditions:

  • Molar ratio 1:2–2.2 (amine:oxide)

  • Temperature: 60–100°C

  • Reaction time: 2–5 hours

Stage 2: Etherification and Purification

The intermediate undergoes catalytic dehydrogenation using Cu-Ni/γ-Al2_2O3_3 at:

  • Pressure: 10–25 MPa

  • Temperature: 190–220°C

  • Hydrogen partial pressure: 1.5–2.5 MPa

Post-reaction processing involves vacuum distillation (0.1–1 kPa) to achieve >98% purity, with column chromatography resolving isomeric byproducts .

Table 2: Comparative Synthesis Parameters

ParameterConventional MethodOptimized Protocol
Yield67%89%
Reaction PressureAtmospheric16 MPa
Catalyst Lifetime5 cycles12 cycles
Energy Consumption3.2 kWh/kg1.8 kWh/kg

Industrial Applications and Mechanistic Insights

Polyurethane Foam Production

As a co-catalyst in polyurethane systems, BDMAEE accelerates the reaction between isocyanates and polyols through:

  • Gelation Catalysis: Tertiary amines promote urethane linkage formation

  • Blow Catalysis: Facilitate water-isocyanate reactions for CO2_2 generation

  • Morphology Control: Direct cell structure formation via pH-dependent surfactant effects

Patent WO2018147148A1 demonstrates its utility in polishing compositions, where BDMAEE:

  • Enhances abrasive particle dispersion (SiO2_2, CeO2_2)

  • Modifies surface zeta potential for controlled material removal

  • Prevents scratch formation through pH buffering (pH 8–10)

Advanced Material Processing

Emerging applications include:

  • Semiconductor CMP Slurries: 0.1–2.0 wt% BDMAEE improves SiO2_2:SiN selectivity (15:1) in STI planarization

  • Epoxy Curing: Reduces gel time by 40% compared to DMP-30

  • Fuel Additives: Cetane improvement via NOx_x reduction mechanisms

Recent Technological Advancements

Continuous Flow Synthesis

Microreactor systems (Corning AFR®) achieve:

  • Space-time yield: 5.2 kg/L·h (vs. 0.8 kg/L·h batch)

  • Byproduct suppression: <2% oligomeric species

Supported Ionic Liquid Catalysts

Novel [BMIM][NTf2_2]-modified zeolites enhance:

  • Turnover frequency: 1,200 h1^{-1} (45% increase)

  • Catalyst recyclability: 20 cycles without activity loss

Future Research Directions

  • Bio-based Synthesis Routes: Utilizing bio-ethylene oxide from sugarcane ethanol

  • Computational Modeling: DFT studies of transition states in urethane formation

  • Nanoconfined Catalysis: MOF-encapsulated BDMAEE derivatives for solvent-free systems

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